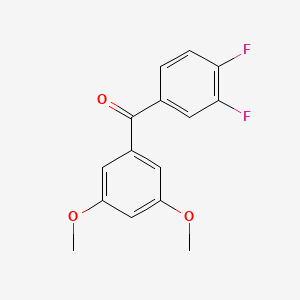

3,4-Difluoro-3',5'-dimethoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-Difluoro-3’,5’-dimethoxybenzophenone” is a chemical compound with the molecular formula C15H12F2O3 . It has a molecular weight of 278.26 . The IUPAC name for this compound is (3,4-difluorophenyl)(3,5-dimethoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-3’,5’-dimethoxybenzophenone” consists of a benzophenone core, which is a ketone derivative of diphenylmethane. It has two fluorine atoms at the 3 and 4 positions of one phenyl ring and two methoxy groups at the 3 and 5 positions of the other phenyl ring .

Physical And Chemical Properties Analysis

“3,4-Difluoro-3’,5’-dimethoxybenzophenone” has a molecular weight of 278.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .

Scientific Research Applications

Photophysical Behavior Characterization

A study by Santra et al. (2019) focused on the characterization of the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules binding to the Spinach aptamer. These molecules, including derivatives of 3,4-Difluoro-3',5'-dimethoxybenzophenone, are weakly fluorescent in liquid solvents and their fluorescence is highly sensitive to the pH of the medium and solvent-specific interactions. This research is significant in understanding the photophysical properties of such compounds, which has implications in fields like bioimaging and molecular probes (Santra et al., 2019).

Mesomorphic Properties in Tetraphenylethenes

Research by Schultz et al. (2001) explored the synthesis of tetraphenylethenes with lipophilic side chains, including derivatives of this compound. These compounds displayed hexagonal columnar mesophases, showcasing their potential use in materials science, particularly in liquid crystal technology and organic electronics (Schultz et al., 2001).

Glycosyl Fluorides Synthesis

Kim et al. (2020) presented a method for the photocatalytic generation of glycosyl fluorides using sulfur(VI) hexafluoride and 4,4'-dimethoxybenzophenone. This method is notable for its application in synthesizing glycosyl fluorides, which have significant roles in pharmaceuticals and agrochemicals. It demonstrates the utility of this compound derivatives in facilitating important chemical transformations (Kim et al., 2020).

Development of Aromatic Polyamides

A study by Hsiao and Yu (1996) involved the synthesis of aromatic polyamides using derivatives of this compound. These polyamides were notable for their solubility in polar solvents and thermal stability, indicating potential applications in the field of high-performance polymers and advanced materials engineering (Hsiao & Yu, 1996).

Hydrogenation Studies

Tiwari et al. (2014) investigated the selective hydrogenation of 3,4-dimethoxybenzophenone to benzhydrol, a process relevant in industrial chemistry. This study provides insight into the catalytic properties and potential industrial applications of this compound derivatives in chemical synthesis (Tiwari et al., 2014).

Optical Studies of Metal Complexes

Mekkey et al. (2020) conducted a study on the synthesis and optical properties of metal complexes using 3,4-dimethoxybenzaldehyde derivatives. This research highlights the potential application of these compounds in materials science, particularly in the development of new optical materials (Mekkey et al., 2020).

Mechanism of Action

properties

IUPAC Name |

(3,4-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJZMPAXGUBDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)